molecular formula C19H16ClN5O3S B2387078 3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021112-09-3

3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2387078
CAS No.: 1021112-09-3
M. Wt: 429.88
InChI Key: VLZZDRUMYHWYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. Characterized by its intricate molecular structure, it serves as a promising candidate for various therapeutic applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The initial steps might include the chlorination of a precursor benzene sulfonamide, followed by the introduction of the triazolo-pyridazinyl moiety via nucleophilic substitution reactions. Each step requires precise conditions, such as controlled temperature, pH, and specific solvents to ensure the desired product's yield and purity.

Industrial Production Methods

Industrial production of this compound is scaled up from the laboratory synthesis. Techniques such as high-pressure liquid chromatography (HPLC) and crystallization are employed to purify the compound on a larger scale. The manufacturing process must adhere to stringent regulatory standards to ensure the product's consistency and quality.

Chemical Reactions Analysis

Types of Reactions

The compound 3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

  • Substitution Reactions: : The chloro group can be substituted by other nucleophiles.

  • Oxidation and Reduction: : Specific conditions can induce oxidation or reduction, altering its functional groups.

  • Hydrolysis: : This compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its molecular structure.

Common Reagents and Conditions

  • Nucleophilic Substitution: : Common reagents include sodium azide and potassium carbonate.

  • Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Depending on the reaction, the major products vary. Substitution reactions may yield derivatives with different functional groups, while oxidation and reduction will produce oxidized or reduced forms of the compound.

Scientific Research Applications

3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide has several scientific research applications, including:

  • Medicinal Chemistry: : Investigated for its potential as a therapeutic agent in treating various diseases.

  • Biological Studies: : Used in studies to understand its interaction with biological targets.

  • Pharmaceutical Industry: : As a lead compound for drug development, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-(2-(pyridazin-3-yl)ethoxy)benzene sulfonamide): .

  • 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives: .

Uniqueness

Compared to its analogs, 3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide exhibits a unique balance of reactivity and stability, making it a valuable compound for specific scientific applications. Its ability to undergo various chemical reactions without losing its core structure adds to its versatility in research.

This was an article diving into the world of this compound, exploring its synthesis, reactions, applications, and more. Fascinating stuff, right?

Properties

IUPAC Name

3-chloro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O3S/c20-15-7-4-8-16(13-15)29(26,27)21-11-12-28-18-10-9-17-22-23-19(25(17)24-18)14-5-2-1-3-6-14/h1-10,13,21H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZZDRUMYHWYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.